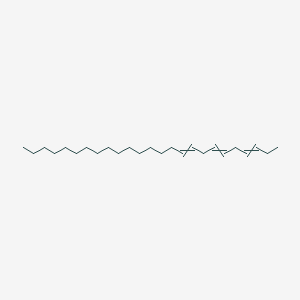
3,6,9-Pentacosatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9-Pentacosatriene is a triene hydrocarbon with the molecular formula C25H46. It is characterized by the presence of three conjugated double bonds located at the 3rd, 6th, and 9th positions of a 25-carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,6,9-Pentacosatriene can be synthesized through Z-selective Wittig reactions. This involves the reaction of corresponding aldehydes with a C9-ylide generated by mixing potassium hexamethyldisilazide (KHMDS) and n-nonyltriphenylphosphonium bromide . The reaction conditions typically require an inert atmosphere and low temperatures to ensure the selective formation of the Z-isomer.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Wittig reactions followed by purification processes such as distillation or chromatography to isolate the desired triene compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6,9-Pentacosatriene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the triene into a saturated hydrocarbon.
Substitution: Halogenation or other electrophilic substitution reactions can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Peracids or ozone are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) or other electrophiles under controlled conditions.
Major Products:
Oxidation: Epoxytrienes or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
3,6,9-Pentacosatriene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of conjugated trienes and their derivatives.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism by which 3,6,9-Pentacosatriene exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The conjugated double bonds allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, in insect pheromone systems, it acts by enhancing the activity of primary pheromone components, thereby affecting insect behavior .
Vergleich Mit ähnlichen Verbindungen
- 3,6,9-Tricosatriene
- 3,6,9-Heptacosatriene
- 3,6,9-Nonacosatriene
Comparison: 3,6,9-Pentacosatriene is unique due to its specific chain length and the position of its double bonds. Compared to other trienes like 3,6,9-Tricosatriene or 3,6,9-Heptacosatriene, it has a longer carbon chain, which can influence its physical properties and reactivity. Its specific structure makes it particularly effective in certain biological applications, such as insect pheromone systems .
Eigenschaften
CAS-Nummer |
90267-80-4 |
|---|---|
Molekularformel |
C25H46 |
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
pentacosa-3,6,9-triene |
InChI |
InChI=1S/C25H46/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19H,3-4,6,8-10,12,14-16,18,20-25H2,1-2H3 |
InChI-Schlüssel |
AEARNXGXBHBSIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


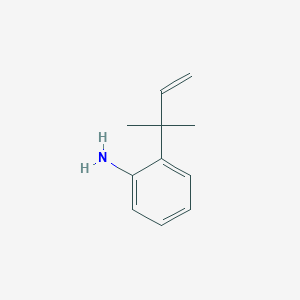
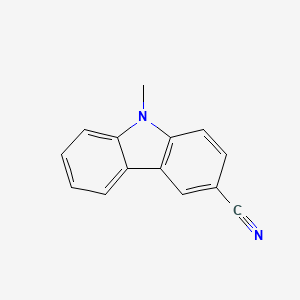
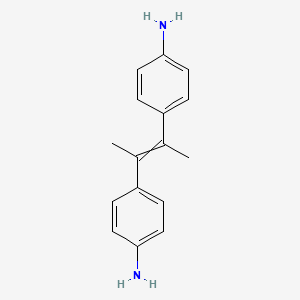
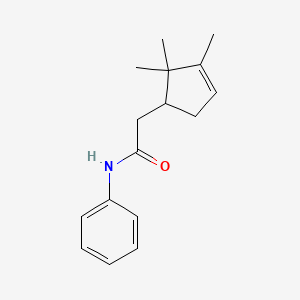
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
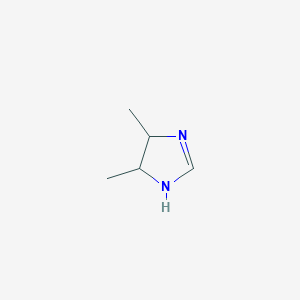
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
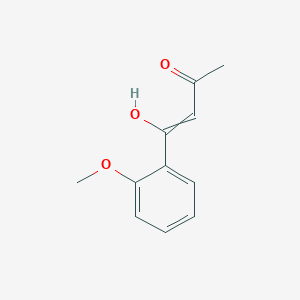


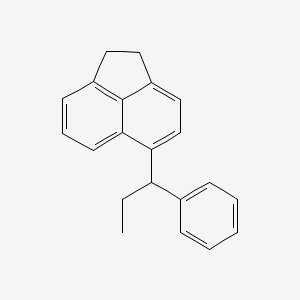
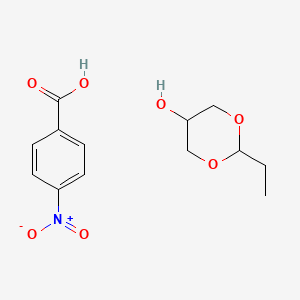
![4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14359536.png)
![9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14359543.png)
